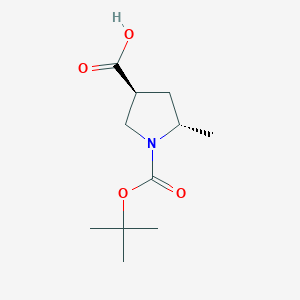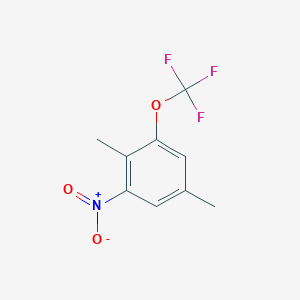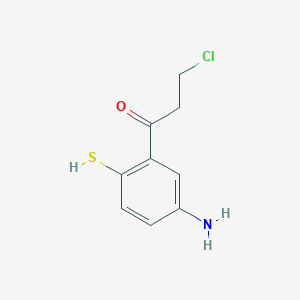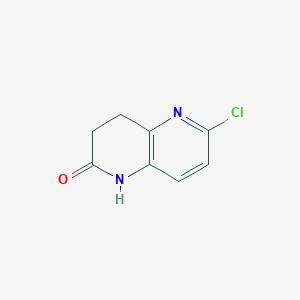![molecular formula C9H8N2O B14049277 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14049277.png)
2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system with a methyl group at the 2-position and an aldehyde group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde can be achieved through various synthetic routes, including condensation reactions, multicomponent reactions, and oxidative coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functionalization to introduce the aldehyde group at the 7-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl group at the 2-position can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized heterocycles .
作用機序
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the methyl and aldehyde groups.
Imidazo[1,5-a]pyridine: Another related compound with a different fusion pattern of the imidazole and pyridine rings .
Uniqueness: 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde is unique due to the presence of both the methyl group at the 2-position and the aldehyde group at the 7-position. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
2-methylimidazo[1,2-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-7-5-11-3-2-8(6-12)4-9(11)10-7/h2-6H,1H3 |
InChIキー |
VFLJPVDZPMFJSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C=CC(=CC2=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



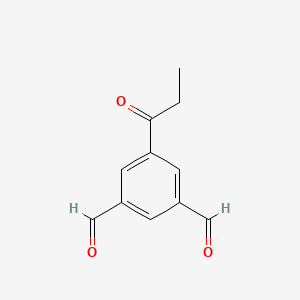



![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)

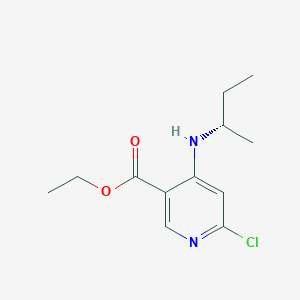
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
